Anthracene-2-carbaldehyde
Overview
Description
Anthracene-2-carbaldehyde, also known as 2-anthracenecarbaldehyde, is an aromatic aldehyde derived from anthracene. Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings.
Mechanism of Action
Target of Action
Anthracene-2-carbaldehyde, also known as 2-Anthracenecarbaldehyde , is a derivative of anthracene, a solid polycyclic aromatic hydrocarbon consisting of three fused benzene rings Anthracene derivatives are known to have significant biological activities against l1210 in vitro tumor cells . The planar, linear, three-ring system of the anthracene nucleus has potential for overlapping with the DNA base pairs .
Mode of Action
Anthracene derivatives are known to interact with dna base pairs . This interaction can lead to changes in the DNA structure, potentially affecting the function of the cells.
Biochemical Pathways
Anthracene and its derivatives, including this compound, are involved in various biochemical pathways. For instance, anthracene is known to be biodegraded by both Gram-negative and Gram-positive bacteria . The metabolites resulting from anthracene biodegradation suggest that more than one biodegradation pathway is followed .
Pharmacokinetics
Anthracene derivatives are known for their high thermal stability , which could potentially influence their bioavailability and pharmacokinetic properties.
Result of Action
Anthracene derivatives are known to exhibit fluorescence properties , which can be used to monitor ligand binding to DNA by spectroscopic methods .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the terminal substitutions on the anthracene nucleus can affect the compound’s optical properties . Furthermore, the degree of conjugation can influence the HOMO-LUMO energy gaps , potentially affecting the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Anthracene-2-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where anthracene is treated with N,N-dimethylformamide and phosphorus oxychloride to introduce the formyl group at the 2-position . Another method includes the Friedel-Crafts acylation of anthracene with formyl chloride in the presence of a Lewis acid catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Vilsmeier-Haack reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure the selective formylation of anthracene at the 2-position .
Chemical Reactions Analysis
Types of Reactions: Anthracene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: Reduction of this compound yields anthracene-2-methanol.
Substitution: It can participate in electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene-2-methanol.
Substitution: Nitroanthracene and haloanthracene derivatives.
Scientific Research Applications
Anthracene-2-carbaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
Anthracene-9-carbaldehyde: Another aldehyde derivative of anthracene, but with the formyl group at the 9-position.
9,10-Dimethylanthracene: A derivative with methyl groups at the 9 and 10 positions, affecting its photophysical properties.
Uniqueness: Anthracene-2-carbaldehyde is unique due to its specific position of the formyl group, which influences its reactivity and interaction with other molecules. This positional isomerism allows for distinct chemical behavior compared to other anthracene derivatives .
Biological Activity
Anthracene-2-carbaldehyde, a derivative of anthracene, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is primarily recognized for its potential as an anticancer agent and its interactions with biological macromolecules such as DNA. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
DNA Intercalation and Binding
Anthracene derivatives, including this compound, are known to intercalate between DNA base pairs. This property can disrupt normal DNA functions, leading to apoptosis in cancer cells. The compound's ability to form stable complexes with DNA is crucial for its anticancer activity.
Reactive Oxygen Species (ROS) Generation
this compound has been shown to induce oxidative stress in cells by generating reactive oxygen species (ROS). Increased ROS levels can lead to cellular damage and apoptosis, particularly in cancer cells .
Cell Cycle Arrest
Research indicates that anthracene derivatives can induce cell cycle arrest at various phases. For instance, studies have demonstrated that certain anthracene compounds cause G2/M phase arrest in cancer cells, which is associated with the upregulation of cell cycle regulatory proteins such as p21 and p53 .
Pharmacological Effects
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies. In vitro tests have shown that it exhibits significant cytotoxic effects against several cancer cell lines. For example, one study reported an IC50 value of approximately 25 µM against squamous cell carcinoma cells (CH27) and lower values against gastric cancer cell lines such as AGS and NCI-N87 . The compound's efficacy appears to be dose-dependent, with higher concentrations leading to increased cell death.
Antimicrobial Properties
Beyond its anticancer effects, this compound has also demonstrated antimicrobial activity. It has been evaluated against various bacterial strains, showing potential as a therapeutic agent against infections caused by resistant microorganisms .
Case Studies and Research Findings
Study | Cell Line/Organism | IC50 Value (µM) | Effect Observed |
---|---|---|---|
Study 1 | CH27 (lung cancer) | 25 | Induction of apoptosis |
Study 2 | AGS (gastric cancer) | <0.07 | Significant growth inhibition |
Study 3 | NCI-N87 (gastric cancer) | 0.15 - 0.19 | Cytotoxic effects observed |
Study 4 | Staphylococcus aureus | MIC = 1 | Antibacterial activity |
Synthesis and Applications
This compound can be synthesized through the Vilsmeier-Haack reaction, where anthracene is treated with N,N-dimethylformamide and phosphorus oxychloride. This method is efficient for producing the compound in high yields. Its applications extend beyond medicinal chemistry; it is also used in the development of organic light-emitting diodes (OLEDs) due to its fluorescent properties.
Properties
IUPAC Name |
anthracene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O/c16-10-11-5-6-14-8-12-3-1-2-4-13(12)9-15(14)7-11/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEMRXSTATUWKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364839 | |
Record name | 2-anthracenecarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80364839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2143-81-9 | |
Record name | 2-anthracenecarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80364839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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